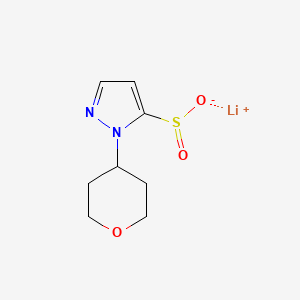
lithium(1+)1-(oxan-4-yl)-1H-pyrazole-5-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+)1-(oxan-4-yl)-1H-pyrazole-5-sulfinate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a lithium ion coordinated with a pyrazole ring and a sulfinate group, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+)1-(oxan-4-yl)-1H-pyrazole-5-sulfinate typically involves the reaction of 1-(oxan-4-yl)-1H-pyrazole-5-sulfinic acid with a lithium base, such as lithium hydroxide. The reaction is carried out in an appropriate solvent, often under controlled temperature and pH conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process would include steps like purification and crystallization to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)1-(oxan-4-yl)-1H-pyrazole-5-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group.
Reduction: The compound can be reduced under specific conditions to form different derivatives.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lithium(1+)1-(oxan-4-yl)-1H-pyrazole-5-sulfonate, while substitution reactions can produce various substituted pyrazole derivatives.
Scientific Research Applications
Lithium(1+)1-(oxan-4-yl)-1H-pyrazole-5-sulfinate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which lithium(1+)1-(oxan-4-yl)-1H-pyrazole-5-sulfinate exerts its effects involves its interaction with specific molecular targets. The sulfinate group can act as a nucleophile, participating in various biochemical pathways. The lithium ion may also play a role in modulating the activity of certain enzymes or receptors, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Lithium(1+)1-(oxan-4-yl)-1H-1,3-benzodiazole-2-carboxylate
- Lithium 1-(oxan-4-yl)-1H-1,2,4-triazole-5-carboxylate
Uniqueness
Lithium(1+)1-(oxan-4-yl)-1H-pyrazole-5-sulfinate is unique due to its specific combination of a pyrazole ring and a sulfinate group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
lithium;2-(oxan-4-yl)pyrazole-3-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3S.Li/c11-14(12)8-1-4-9-10(8)7-2-5-13-6-3-7;/h1,4,7H,2-3,5-6H2,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRSOXTLWMGNQGC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCC1N2C(=CC=N2)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11LiN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














